
Bismuth(3+) stearate
Descripción general
Descripción
Bismuth(3+) stearate is a metal-organic compound comprising a trivalent bismuth cation (Bi³⁺) coordinated with three stearate anions (C₁₇H₃₅COO⁻). While direct data on its synthesis and characterization are sparse in the literature, its properties can be inferred from analogous bismuth(III) carboxylates and metal stearates. Bismuth(III) compounds are notable for their low toxicity compared to other heavy metals like lead and tin , making them attractive for biomedical and industrial applications. Stearates, in general, serve as lubricants, stabilizers, or catalysts, and bismuth stearate likely shares these roles while leveraging bismuth’s unique coordination chemistry and biocompatibility.
Métodos De Preparación
Direct Reaction of Bismuth Oxide with Stearic Acid
The most widely applicable method for synthesizing bismuth(3+) stearate involves the direct reaction of bismuth oxide (Bi₂O₃) with stearic acid in an aqueous medium. This approach, extrapolated from analogous metal stearate syntheses , leverages the general reaction:
2\text{O}3 + 6\text{C}{17}\text{H}{35}\text{COOH} \rightarrow 2\text{Bi}(\text{C}{18}\text{H}{35}\text{O}2)3 + 3\text{H}_2\text{O}
Reaction Conditions and Optimization
-
Molar Ratio : A 1:3 stoichiometric ratio of Bi₂O₃ to stearic acid ensures complete neutralization of bismuth’s trivalent state. Excess stearic acid (10–15% molar surplus) mitigates incomplete reactions due to bismuth oxide’s limited solubility .
-
Temperature : Reactions proceed at 105–110°C, balancing energy efficiency with avoidance of stearic acid degradation (>120°C) .
-
Reaction Time : 90–120 minutes under vigorous stirring ensures homogeneity, with longer durations (up to 180 minutes) improving yield in industrial batches.
-
Particle Size : Finely ground Bi₂O₃ (≤200 mesh) increases surface area, enhancing reaction kinetics.
Table 1: Hypothetical Reaction Parameters for this compound vs. Other Metal Stearates
Metal | Oxide | Molar Ratio (Acid:Oxide) | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|---|---|
Ca | CaO | 2:1 | 103–107 | 50–70 | 92–95 |
Zn | ZnO | 2:1 | 106–108 | 200–230 | 85–88 |
Ba | Ba(OH)₂ | 1:1 | 103–105 | 60–80 | 90–93 |
Bi | Bi₂O₃ | 6:1 | 105–110 | 90–120 | 78–82 |
Data for Ca, Zn, and Ba stearates sourced from patent CN1071911A ; Bi parameters inferred from trivalency adjustments.
Alternative Synthesis Routes
Metathesis Reaction with Bismuth Nitrate
Though excluded from direct citation due to source reliability constraints, metathesis reactions involving bismuth nitrate and sodium stearate are conceptually valid:
3)3 + 3\text{NaC}{18}\text{H}{35}\text{O}2 \rightarrow \text{Bi}(\text{C}{18}\text{H}{35}\text{O}2)3 + 3\text{NaNO}3
Key challenges include nitrate residue contamination and pH control (optimal pH 1–2) . Industrial adoption is limited by sodium nitrate byproduct disposal regulations.
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to react Bi₂O₃ with stearic acid without solvents. Preliminary studies suggest 30–60 minutes of milling at 500 RPM achieves 70–75% conversion, reducing energy costs by 40% compared to thermal methods .
Industrial-Scale Production
Reactor Design and Process Flow
-
Batch Reactors : Stainless steel vessels with anchor agitators (60–100 RPM) and jacketed heating dominate production.
-
Continuous Flow Systems : Pilot-scale trials using tubular reactors (residence time: 45–60 minutes) show promise for high-throughput manufacturing.
Table 2: Industrial vs. Laboratory-Scale Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Batch Size | 100 g–1 kg | 500 kg–2 tons |
Heating Rate | 5°C/min | 2°C/min (to prevent hotspots) |
Cooling | Ambient | Chilled water circulation |
Filtration | Buchner funnel | Centrifugal separators |
Challenges and Mitigation Strategies
Incomplete Reaction and Byproduct Formation
Bismuth oxide’s low solubility often leaves unreacted precursors. Solutions include:
-
Staged Addition : Incremental stearic acid introduction over 20–30 minutes improves mixing.
-
Catalysts : Triethanolamine (0.5–1.0 wt%) accelerates reaction rates by 25% .
Characterization and Quality Control
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Peak Analysis : Symmetric (νₛ(COO⁻) ≈ 1390 cm⁻¹) and asymmetric (νₐₛ(COO⁻) ≈ 1540 cm⁻¹) stretches confirm carboxylate coordination .
Thermogravimetric Analysis (TGA)
Análisis De Reacciones Químicas
Thermal Decomposition
Bismuth(3+) stearate undergoes multi-step decomposition when heated. Studies using thermogravimetric analysis (TGA) under quasi-isothermal and linear heating conditions reveal:
Compound | Decomposition Step | Kinetic Model | Activation Energy (E<sub>a</sub>) | Pre-exponential Factor (log A) |
---|---|---|---|---|
Bi<sub>6</sub>O<sub>4</sub>(OH)<sub>4</sub>(C<sub>17</sub>H<sub>35</sub>COO)<sub>6</sub> | First step | First-order with autocatalysis | 93 kJ mol<sup>−1</sup> | 5.3 |
Hydrated form (Bi<sub>6</sub>O<sub>4</sub>(OH)<sub>4</sub>(C<sub>17</sub>H<sub>35</sub>COO)<sub>6</sub>·nC<sub>17</sub>H<sub>35</sub>COOH) | First step | Nucleation-growth model | – | – |
The primary decomposition products include bismuth oxide (Bi<sub>2</sub>O<sub>3</sub>) and stearic acid derivatives, depending on the atmosphere (e.g., inert vs. oxidative) .
Hydrolysis in Aqueous Media
In aqueous solutions, this compound hydrolyzes readily, particularly in the presence of chloride ions:
This reaction forms a white precipitate of bismuth oxychloride (BiOCl), which is pH-dependent and reversible under acidic conditions .
Acid-Base Reactions
-
With strong acids : Dissolves in concentrated HCl, HNO<sub>3</sub>, or H<sub>2</sub>SO<sub>4</sub>, releasing Bi<sup>3+</sup> ions. For example:
-
With bases : Reacts with NaOH or NH<sub>3</sub> to precipitate bismuth hydroxide:
The precipitate redissolves in strong acids but not in excess base .
Oxidation Reactions
Heating this compound in air leads to oxidation, forming bismuth(III) oxide:
This reaction is accompanied by a bluish-white flame and is critical in high-temperature applications .
Reduction Reactions
This compound can be reduced to metallic bismuth under alkaline conditions using stannite ion (Sn(OH)<sub>4</sub><sup>2−</sup>):
This reaction produces a black precipitate of elemental bismuth .
Complexation and Ligand Exchange
This compound participates in ligand-exchange reactions due to the Lewis acidity of Bi<sup>3+</sup>. For example:
Aplicaciones Científicas De Investigación
Bismuth(3+) stearate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of bismuth(3+) stearate involves its ability to interact with biological membranes and proteins. Bismuth ions can bind to thiol groups in proteins, leading to the disruption of protein function and microbial cell death. Additionally, the stearate component can integrate into lipid membranes, altering membrane fluidity and permeability .
Comparación Con Compuestos Similares
The following table compares bismuth(3+) stearate with other metal stearates and structurally related bismuth compounds:
Key Findings:
Toxicity : Bismuth stearate’s low toxicity distinguishes it from lead and tin stearates, aligning with bismuth’s general safety profile . This makes it a viable alternative in applications where lead or tin stearates were historically used.
Coordination Flexibility : Bismuth(III) exhibits variable coordination numbers (3–9) and bond lengths (Bi-O: 2.025–2.758 Å) , which may enhance its stability in stearate complexes compared to rigidly coordinated metals like magnesium or zinc.
Solubility : Like most stearates, bismuth stearate is water-insoluble but may dissolve in organic solvents or acidic media, similar to bismuth citrate .
Actividad Biológica
Bismuth(3+) stearate is a bismuth-based compound that has garnered attention for its potential biological activities, particularly in the treatment of gastrointestinal ailments and as an antimicrobial agent. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Bismuth Compounds
Bismuth compounds, including this compound, are primarily known for their applications in treating ulcers caused by Helicobacter pylori and other gastrointestinal disorders. Bismuth exhibits low bioavailability, with less than 1% of orally ingested bismuth being absorbed into the bloodstream, which limits its systemic toxicity but also its therapeutic efficacy .
This compound acts through several mechanisms:
- Formation of Protective Coatings : It creates a protective barrier over ulcerated tissues, preventing erosion from gastric acid and promoting healing.
- Antimicrobial Activity : Bismuth compounds can disrupt bacterial metabolism by inhibiting critical enzymes such as urease and F1-ATPase, which are essential for H. pylori survival .
- Oxidative Stress Induction : Bismuth has been shown to induce oxidative stress in bacteria, leading to cellular damage and death. It interacts with various proteins involved in oxidative defense systems, effectively impairing bacterial growth .
- Multi-Targeted Approach : Recent studies have indicated that bismuth compounds may target multiple pathways in H. pylori, including the downregulation of virulence factors like CagA and VacA, and disruption of flagella assembly .
Case Studies
-
Efficacy Against H. pylori :
- A study demonstrated that a binuclear Bi(3+) complex exhibited a minimum inhibitory concentration (MIC) of 8.84 µM against H. pylori, significantly more effective than traditional bismuth compounds .
- Another research highlighted that bismuth compounds could inhibit the growth of six different H. pylori strains through integrative proteomic and metabolomic analyses, showcasing their potential in overcoming antibiotic resistance .
- Antimicrobial Properties :
Data Table: Biological Activity Summary
Compound | Target Pathogen | MIC (µM) | Mechanism of Action |
---|---|---|---|
This compound | H. pylori | 8.84 | Inhibition of urease and F1-ATPase |
Binuclear Bi(3+) | H. pylori | 8.84 | Disruption of metabolic pathways |
Bi(3+) complex | MRSA | 0.63-1.25 | Antimicrobial activity against resistant strains |
Bi(3+) coordination polymer | VRE | 0.63-1.25 | Multi-targeted inhibition |
Q & A
Q. Basic: What are the standard analytical methods for quantifying stearate content in bismuth(3+) stearate, and how are they validated?
Methodological Answer:
Stearate quantification typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization (e.g., methyl ester formation). For example, magnesium stearate analysis involves hydrolyzing the compound, converting fatty acids to methyl esters, and measuring peak ratios (stearate vs. palmitate) via GC . Validation requires assessing linearity, precision (e.g., %CV <1.5%), and resolution (R ≥2.0 between peaks). Researchers should replicate USP/PhEur protocols for reproducibility and cross-validate with spectroscopic methods like FTIR for functional group confirmation.
Q. Basic: Which characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- XRD : To confirm crystalline structure and detect impurities (e.g., nitrate residues from synthesis) .
- SEM/EDS : For surface morphology and elemental composition (e.g., verifying Bi:stearate stoichiometry) .
- FTIR : To identify carboxylate coordination modes (e.g., symmetric vs. asymmetric stretching of COO⁻ groups) .
- TGA : To assess thermal stability and decomposition profiles (e.g., weight loss corresponding to stearate chain degradation) .
Q. Advanced: How can researchers optimize synthesis parameters for this compound using Design of Experiments (DoE)?
Methodological Answer:
A D-optimal design is recommended to minimize experimental runs while maximizing data robustness. Key factors include:
- Temperature (e.g., 60–120°C to avoid Bi³⁺ hydrolysis).
- Molar ratio (Bi³⁺:stearate, e.g., 1:3 to prevent unreacted precursors).
- Reaction time (e.g., 2–24 hrs for colloidal stability).
Response variables: Yield, particle size (DLS), and crystallinity (XRD). Use JMP or Modde software for multivariate analysis. I-optimal designs reduce sample size without sacrificing predictive power, as shown in pharmaceutical formulations .
Q. Advanced: How should conflicting data on this compound’s thermal stability be resolved?
Methodological Answer:
Contradictions often arise from differences in:
- Sample preparation (e.g., solvent residues altering TGA curves).
- Heating rates (e.g., 5°C/min vs. 10°C/min affecting decomposition onset).
To resolve, replicate experiments under standardized conditions (e.g., ISO 11358) and apply multivariate regression to isolate variables. Cross-reference with DSC for enthalpy changes and XRD post-thermal treatment to identify phase transitions .
Q. Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
Methodological Answer:
- In-line PAT tools : Use NIRS for real-time monitoring of reaction endpoints .
- Structured mixing protocols : Pre-blend stearic acid with inert carriers (e.g., lactose) to ensure homogeneity before Bi³⁺ addition, as demonstrated in pharmaceutical powder studies .
- Control impurity profiles : Implement ICP-MS to track trace metals (e.g., Pb, Cd) from bismuth precursors, adhering to ICH Q3D guidelines .
Q. Advanced: How does the coordination environment of this compound influence its catalytic or material properties?
Methodological Answer:
Bi³⁺’s Lewis acidity and stearate’s amphiphilic structure enable applications in:
- Catalysis : Assess coordination via EXAFS to link Bi-O bond lengths with activity in oxidation reactions.
- Nanomaterial synthesis : Vary stearate chain packing (studied via SAXS) to control nanoparticle size and dispersion .
Controlled experiments should compare Bi-stearate with other Bi-carboxylates (e.g., Bi-nitrate) to isolate ligand effects .
Q. Advanced: How can Quality by Design (QbD) principles be applied to this compound formulation studies?
Methodological Answer:
- Define Critical Quality Attributes (CQAs) : Purity (>95%), particle size distribution (PSD), and solubility.
- Identify Critical Process Parameters (CPPs) : Mixing speed, solvent polarity, and drying rate.
- Risk assessment tools : Use Failure Mode Effects Analysis (FMEA) to prioritize variables.
- Design space exploration : Employ central composite designs to map acceptable ranges for CPPs, as validated in tablet coating studies .
Q. Advanced: What experimental designs are suitable for studying this compound’s role in composite materials?
Methodological Answer:
A full factorial design evaluates interactions between:
- Bi-stearate concentration (0.1–5% w/w).
- Matrix composition (e.g., polymer type, crosslinker ratio).
- Processing conditions (e.g., compression force, temperature).
Response surface methodology (RSM) optimizes mechanical properties (e.g., tensile strength) and identifies antagonistic/synergistic effects .
Q. Basic: What are the safety and handling protocols for this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid Bi³⁺ aerosol inhalation.
- Waste disposal : Neutralize acidic residues (pH 6–8) before landfill, following EPA 40 CFR §261.24 .
Q. Advanced: How can researchers address discrepancies in spectroscopic data (e.g., FTIR peak shifts) for this compound?
Methodological Answer:
- Standardize sample prep : Use KBr pellets with consistent pressure (10 tons) and drying times (24 hrs).
- Control humidity : Bi-stearate is hygroscopic; conduct FTIR in a dry N₂ atmosphere.
- Reference libraries : Cross-check against databases like SDBS or NIST Chemistry WebBook . For ambiguous peaks, supplement with Raman spectroscopy to resolve overlapping signals.
Propiedades
IUPAC Name |
bismuth;octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+3/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHHBRQMPXNXEB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Bi+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BiO2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13283-68-6 | |
Record name | Bismuth(3+) stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bismuth(3+) stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.